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# The Molecular Architecture of Hexamethyltungsten (W(CH)3)6: A Technical Guide

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Compound of Interest		
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Abstract: This technical guide provides a comprehensive examination of the molecular structure of hexamethyltungsten, W(CH3)6, a landmark compound in organometallic chemistry. Initially presumed to adopt a classic octahedral geometry, its true structure was revealed through advanced analytical techniques to be a distorted trigonal prism. This finding challenged long-held structural paradigms for hexacoordinate d0 metal complexes. This document details the molecular geometry, summarizes key structural parameters derived from experimental and computational studies, outlines the experimental protocols used for its characterization, and presents logical workflows illustrating its synthesis and the historical evolution of its structural determination.

## Introduction to Hexamethyltungsten

Hexamethyltungsten, W(CH3)6, is a homoleptic transition metal alkyl complex, meaning a central tungsten atom is bonded exclusively to methyl ligands. It presents as a red, crystalline, and highly volatile solid at room temperature, subliming readily at -30 °C.[1][2] The compound is notably air-sensitive and must be handled under inert conditions.[3] First synthesized in 1973 by Wilkinson and Shortland, its study was initially motivated by the hope that a six-coordinate, octahedral methyl complex would be more thermally robust than its four-coordinate tetrahedral counterparts.[2] However, the elucidation of its structure revealed a fascinating and unexpected deviation from simple molecular geometry models, making it a subject of significant interest for researchers in inorganic and organometallic chemistry.



## **Molecular Geometry and Bonding**

The definitive molecular structure of W(CH3)6 is a distorted trigonal prism.[1][4] This geometry is highly unusual, as most six-coordinate organometallic compounds adopt an octahedral arrangement.[2]

- Point Group Symmetry: The core WC6 framework possesses C3v symmetry. When the
  hydrogen atoms of the methyl groups are considered, the overall symmetry of the molecule
  is reduced to C3.[2][5]
- Structural Distortion: The structure can be visualized as two eclipsing triangular faces of
  methyl carbons, capping a central tungsten atom. The distortion arises because these two
  faces are not equivalent. One triangular set of methyl groups is opened up to wider C-W-C
  bond angles and features slightly shorter W-C bond lengths.[2][4] Conversely, the other set
  of three methyl groups is closed to narrower C-W-C angles with longer W-C bonds.[2][4]
- Theoretical Basis: The deviation from the initially expected octahedral geometry is attributed to a second-order Jahn-Teller distortion.[2] Computational studies using Density Functional Theory (DFT) and ab initio methods have been crucial in understanding this structure. These calculations confirm that the distorted C3 trigonal prism is the true energy minimum, while a regular D3h trigonal prism is a transition state approximately 20 kJ/mol higher in energy.[5][6] [7] The inclusion of electron correlation in these models is vital to accurately describe the hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient W(VI) center, which contribute to the stability of the distorted structure.[6][8][9]

### Structural and Spectroscopic Data

The structural parameters of W(CH3)6 have been precisely determined by single-crystal X-ray diffraction and corroborated by computational methods.

#### **Key Structural Parameters**

The following table summarizes bond lengths and angles from X-ray crystallography data and theoretical calculations. The data clearly show the two distinct sets of methyl ligands.



Parameter	X-ray Crystallography (Molecule I)	X-ray Crystallography (Molecule II)	Calculated (DFT)
Short W-C Bond Lengths (pm)			
W-C11 / W-C21	210.1(11)	208.2(15)	214.7
W-C12 / W-C22	210.3(13)	210.2(14)	214.7
W-C13 / W-C23	211.8(14)	210.5(14)	214.7
Long W-C Bond Lengths (pm)			
W-C14 / W-C24	217.9(14)	217.7(11)	220.9
W-C15 / W-C25	219.8(14)	218.1(16)	220.9
W-C16 / W-C26	220.4(14)	218.3(14)	220.9
Wide C-W-C Angles (°) (short bonds)			
C11-W1-C12 / C21- W2-C22	95.7(5)	93.9(6)	95.6
C12-W1-C13 / C21- W2-C23	98.8(6)	94.2(8)	95.6
C11-W1-C13 / C22- W2-C23	96.4(6)	96.0(6)	95.6
Narrow C-W-C Angles (°) (long bonds)			-
C14-W1-C15 / C24- W2-C25	76.5(5)	75.5(6)	75.9
C15-W1-C16 / C25- W2-C26	75.4(5)	75.8(6)	75.9



C14-W1-C16 / C24-	70.2(5)	70 1/6)	7E 0
W2-C26	78.2(5)	78.1(6)	75.9

#### **Spectroscopic Signatures**

Despite the static structure containing two non-equivalent methyl environments, the 1H and 13C NMR spectra of W(CH3)6 each show only a single sharp signal at room temperature.[3] [10] This is explained by a low energy barrier for dynamic motions, specifically D3 inversion and methyl group rotation, which renders the six methyl groups equivalent on the NMR timescale.[3][6][7]

- 1H NMR: A single sharp signal at  $\tau$  8.38 (in deuterotoluene) with satellites from 183W coupling (J(183W-H) = 3.0 Hz).[3]
- 13C NMR: A single peak with satellites (J(183W-13C) = 40.0 Hz).[3]
- IR Spectroscopy: A key absorption at 482 cm-1 is assigned to the W-C stretching frequency. [3]

## **Experimental Protocols**

The determination of the complex structure of W(CH3)6 relied on a combination of synthesis, diffraction, and computational experiments.

#### **Synthesis of Hexamethyltungsten (Improved Method)**

The most reliable synthesis was reported by Galyer and Wilkinson in 1976.[1][2]

 Reaction: Tungsten hexachloride (WCl6) is reacted with trimethylaluminium (Al(CH3)3) in the presence of trimethylamine.

 Procedure: The reaction is conducted under strictly anhydrous and oxygen-free conditions, typically in a solvent like diethyl ether or a hydrocarbon.[3] Trimethylamine is used to sequester the aluminum chloride byproduct. The highly volatile W(CH3)6 product is isolated and purified by sublimation.



#### **Single-Crystal X-ray Diffraction**

This technique provided the definitive structural proof. The protocol was developed by Seppelt and Pfennig.[4]

- Crystallization: Single crystals suitable for diffraction were obtained by recrystallizing
   W(CH3)6 from an acetone solution at -90 °C.[4] This was a critical step, as crystals grown from pentane were found to be of poor quality.[4]
- Data Collection: X-ray diffraction data were collected at a temperature of -163 °C (110 K) to minimize thermal motion and prevent decomposition of the thermally unstable compound.[4]
   [11]
- Structure Solution and Refinement: The collected diffraction pattern was used to solve the
  crystal structure, revealing two crystallographically independent but structurally very similar
  molecules in the unit cell, both exhibiting the characteristic distorted trigonal prismatic
  geometry.[4]

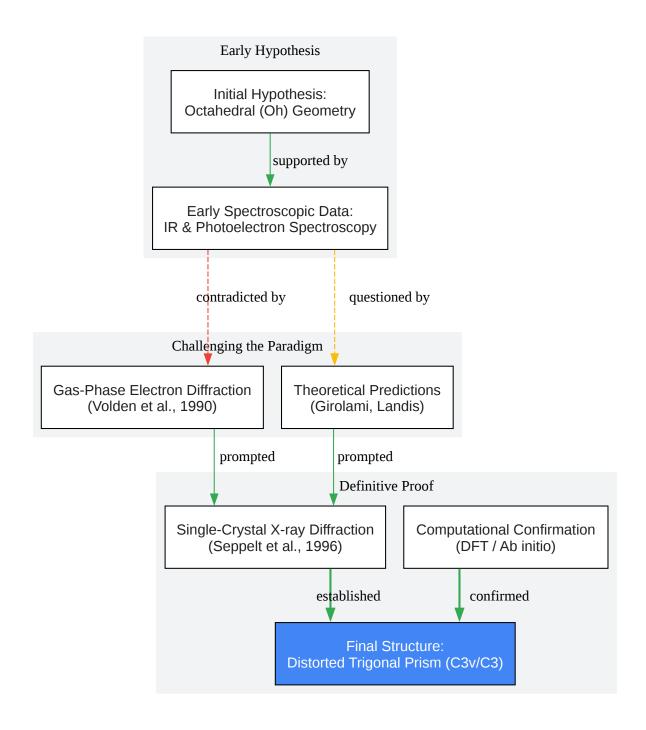
#### **Gas-Phase Electron Diffraction (GED)**

This experiment by Volden et al. in 1990 provided the first experimental evidence against the octahedral structure.[1][2]

- Methodology: A beam of high-energy electrons is diffracted by the gaseous W(CH3)6
  molecules. The resulting diffraction pattern provides information about the internuclear
  distances in the molecule.
- Analysis: The radial distribution curve generated from the diffraction data was inconsistent
  with an octahedral (Oh) geometry. The data could be fitted to models with either D3h (regular
  trigonal prism) or C3v (distorted trigonal prism) symmetry, conclusively ruling out the
  octahedral assignment and paving the way for the single-crystal X-ray study.[2]

# Visualized Workflows and Relationships Logical Flow of Structural Determination



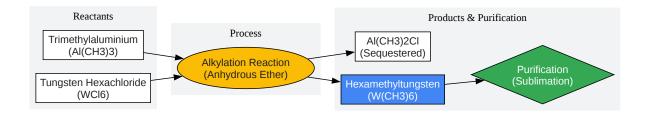


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Caption: Historical workflow of the structural elucidation of W(CH3)6.



#### **Improved Synthesis Workflow**



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